

# Ortetamine: A Technical Guide to its Legal Status, Pharmacology, and Experimental Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ortetamine**

Cat. No.: **B1605716**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ortetamine**, also known as 2-methylamphetamine, is a stimulant of the amphetamine class. Due to its structural relationship to methamphetamine, it is classified as a Schedule II controlled substance in the United States. This technical guide provides an in-depth overview of the legal status of **Ortetamine**, its pharmacological profile, and detailed experimental protocols for its characterization. Given the limited specific data available for **Ortetamine**, this guide leverages information from closely related and well-studied amphetamines to provide a comprehensive understanding of its likely properties and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

## Legal Status of Ortetamine

**Ortetamine** is explicitly controlled in several countries due to its close structural and pharmacological similarity to amphetamine and methamphetamine.

- United States: **Ortetamine** is considered a Schedule II controlled substance. This classification is based on its status as a positional isomer of methamphetamine.<sup>[1][2]</sup> The Controlled Substances Act (CSA) places substances with a high potential for abuse, a

currently accepted medical use with severe restrictions, and the potential for severe psychological or physical dependence in Schedule II.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Sweden: The Public Health Agency of Sweden classified **Ortetamine** (2-methylamphetamine) as a narcotic substance on January 18, 2019.[\[1\]](#)
- United Kingdom: **Ortetamine** is considered a Class A drug.[\[1\]](#)
- Germany: It is regulated under the New Psychoactive Substances Act (NpSG), permitting only industrial and scientific use.[\[1\]](#)

## Pharmacology

The pharmacological profile of **Ortetamine** is presumed to be similar to that of other amphetamine-class stimulants, primarily acting on monoamine neurotransmitter systems.

## Mechanism of Action

**Ortetamine** is expected to act as a releasing agent and reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT) transporters. This action increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to its stimulant effects. The primary mechanism involves the reversal of transporter function.

## Quantitative Pharmacological Data (Extrapolated)

Direct quantitative data for **Ortetamine**'s binding affinity (Ki) and functional potency (EC50/IC50) at monoamine transporters are not readily available in published literature. The following table presents data for the closely related compounds, d-amphetamine and d-methamphetamine, to provide an estimated pharmacological profile for **Ortetamine**. It is crucial to note that these are extrapolated values and experimental determination for **Ortetamine** is required for accurate characterization.

| Compound          | Transporter | Binding Affinity (Ki, nM) | Release (EC50, nM) | Uptake Inhibition (IC50, nM) |
|-------------------|-------------|---------------------------|--------------------|------------------------------|
| d-Amphetamine     | DAT         | 120 - 1,200               | 24.5               | 35 - 80                      |
| NET               |             | 1,800 - 7,200             | 7.4                | 40 - 150                     |
| SERT              |             | > 10,000                  | 1,770              | > 2,000                      |
| d-Methamphetamine | DAT         | 100 - 1,000               | 10.2               | 25 - 70                      |
| NET               |             | 1,000 - 5,000             | 12.3               | 30 - 100                     |
| SERT              |             | > 10,000                  | 850                | > 1,000                      |

Data compiled from various sources and should be considered representative estimates.

## Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the in-vitro and in-vivo characterization of **Ortetamine**.

### In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **Ortetamine** for the dopamine transporter (DAT). Similar protocols can be adapted for NET and SERT.

**Objective:** To determine the binding affinity (Ki) of **Ortetamine** at the human dopamine transporter (hDAT).

**Materials:**

- HEK293 cells stably expressing hDAT
- [<sup>3</sup>H]WIN 35,428 (radioligand)

- Cocaine (for non-specific binding determination)
- **Ortetamine** test solutions
- Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Membrane Preparation:
  - Culture HEK293-hDAT cells to confluence.
  - Harvest cells and homogenize in ice-cold binding buffer.
  - Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and cell debris.
  - Centrifuge the supernatant at 20,000 x g for 20 min at 4°C to pellet the membranes.
  - Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., Bradford assay).
- Binding Assay:
  - In a 96-well plate, add in triplicate:
    - 50 µL of binding buffer (for total binding)
    - 50 µL of 10 µM cocaine (for non-specific binding)
    - 50 µL of varying concentrations of **Ortetamine**.
  - Add 50 µL of [<sup>3</sup>H]WIN 35,428 to all wells at a final concentration of ~1-2 nM.

- Add 150 µL of the membrane preparation (20-40 µg of protein) to each well.
- Incubate at room temperature for 60-90 minutes.
- Filtration and Counting:
  - Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
  - Wash the filters three times with ice-cold binding buffer.
  - Place the filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the **Ortetamine** concentration.
  - Determine the IC50 value (concentration of **Ortetamine** that inhibits 50% of specific binding) using non-linear regression.
  - Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## In Vitro Neurotransmitter Release Assay

This protocol outlines a method to measure **Ortetamine**-induced dopamine release from rat striatal synaptosomes.

Objective: To determine the potency (EC50) of **Ortetamine** to induce dopamine release.

Materials:

- Rat striatum tissue
- Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

- Krebs-Ringer buffer (KRB)
- [<sup>3</sup>H]Dopamine
- **Ortetamine** test solutions
- Perfusion system or superfusion chambers
- Scintillation counter

Procedure:

- Synaptosome Preparation:
  - Dissect rat striata and homogenize in ice-cold sucrose buffer.
  - Centrifuge the homogenate at 1,000 x g for 10 min at 4°C.
  - Centrifuge the resulting supernatant at 12,000 x g for 20 min at 4°C to pellet the crude synaptosomes.
  - Resuspend the synaptosomal pellet in KRB.
- [<sup>3</sup>H]Dopamine Loading:
  - Incubate the synaptosomes with [<sup>3</sup>H]Dopamine (e.g., 50 nM) for 15 min at 37°C.
  - Wash the synaptosomes with fresh KRB to remove excess unincorporated radiolabel.
- Release Assay:
  - Aliquot the loaded synaptosomes into superfusion chambers.
  - Perfusion with KRB at a constant rate (e.g., 0.5 mL/min) and collect fractions at regular intervals (e.g., 2 min).
  - After establishing a stable baseline of [<sup>3</sup>H]Dopamine release, switch to a perfusion buffer containing varying concentrations of **Ortetamine**.

- Continue collecting fractions to measure the peak and duration of release.
- At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.
- Data Analysis:
  - Measure the radioactivity in each fraction using a scintillation counter.
  - Express the amount of [<sup>3</sup>H]Dopamine released in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of the collection period.
  - Construct a dose-response curve by plotting the peak release against the logarithm of the **Ortetamine** concentration.
  - Determine the EC<sub>50</sub> value from the curve.

## Visualizations

### Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **Ortetamine** at a dopaminergic synapse.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Ortetamine** at the dopaminergic synapse.

## Experimental Workflow

The following diagram outlines the workflow for a typical *in vivo* locomotor activity study to assess the stimulant effects of **Ortetamine** in rodents.



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo locomotor activity assessment of **Ortetamine**.

## Conclusion

**Ortetamine** is a controlled substance with a pharmacological profile characteristic of an amphetamine-like stimulant. While specific research on **Ortetamine** is limited, a comprehensive understanding of its likely biological activity can be extrapolated from the extensive data available for amphetamine and methamphetamine. The experimental protocols detailed in this guide provide a framework for the systematic in vitro and in vivo characterization of **Ortetamine**. Further research is warranted to precisely define its pharmacological and toxicological properties. Researchers must adhere to all applicable laws and regulations regarding the handling and use of this Schedule II controlled substance.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine-Independent Locomotor Actions of Amphetamines in a Novel Acute Mouse Model of Parkinson Disease | PLOS Biology [journals.plos.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ortetamine: A Technical Guide to its Legal Status, Pharmacology, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605716#legal-status-of-ortetamine-as-a-schedule-ii-controlled-substance>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)